3-Bromo-1-ethyl-5-methyl-1H-pyrazole
CAS No.: 1354706-05-0
Cat. No.: VC8235154
Molecular Formula: C6H9BrN2
Molecular Weight: 189.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1354706-05-0 |
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Molecular Formula | C6H9BrN2 |
Molecular Weight | 189.05 g/mol |
IUPAC Name | 3-bromo-1-ethyl-5-methylpyrazole |
Standard InChI | InChI=1S/C6H9BrN2/c1-3-9-5(2)4-6(7)8-9/h4H,3H2,1-2H3 |
Standard InChI Key | MNYGGCBVTRYVBB-UHFFFAOYSA-N |
SMILES | CCN1C(=CC(=N1)Br)C |
Canonical SMILES | CCN1C(=CC(=N1)Br)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The molecular formula of 3-bromo-1-ethyl-5-methyl-1H-pyrazole is C₆H₉BrN₂, with a molecular weight of 189.06 g/mol. Its IUPAC name reflects the substituent positions:
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1-Ethyl: An ethyl group (-CH₂CH₃) attached to the nitrogen at position 1.
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5-Methyl: A methyl group (-CH₃) at position 5.
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3-Bromo: A bromine atom (-Br) at position 3.
The pyrazole ring’s aromaticity and electron-deficient nature make it amenable to electrophilic substitution, with bromine acting as a leaving group in further functionalization .
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₆H₉BrN₂ |
Molecular Weight | 189.06 g/mol |
Boiling Point | Not reported (estimated >200°C) |
Melting Point | Not reported |
Density | ~1.4 g/cm³ (predicted) |
Solubility | Low in water; soluble in organic solvents (e.g., DMSO, ethanol) |
Synthesis Methodologies
Condensation and Cyclization
A common route to pyrazole derivatives involves the condensation of hydrazines with 1,3-diketones or alkynes. For 3-bromo-1-ethyl-5-methyl-1H-pyrazole, ethylhydrazine and acetylacetone (2,4-pentanedione) may serve as starting materials. The reaction proceeds via cyclization to form 1-ethyl-5-methyl-1H-pyrazole, followed by bromination at position 3 .
Step 1: Formation of 1-Ethyl-5-methyl-1H-pyrazole
Ethylhydrazine reacts with acetylacetone in ethanol under reflux, yielding the pyrazole core. The methyl group at position 5 is introduced via the acetylacetone’s methyl substituent .
Step 2: Bromination
Electrophilic bromination using N-bromosuccinimide (NBS) or bromine (Br₂) in dichloromethane introduces bromine at position 3. The reaction is typically conducted at 0–25°C to minimize side products .
Table 2: Exemplary Bromination Conditions
Reagent | Solvent | Temperature | Yield |
---|---|---|---|
NBS | DCM | 0°C | 65–75% |
Br₂ | Acetic acid | 25°C | 50–60% |
Alternative Routes
Route A: Functional Group Interconversion
Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate (CAS 131103850) can undergo transesterification or hydrolysis to modify the ester group, though this is less direct.
Route B: Halogen Exchange
Chlorine-to-bromine exchange using HBr in the presence of a Lewis acid (e.g., AlCl₃) has been reported for analogous compounds but is less common.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃)
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δ 2.35 (s, 3H, C5-CH₃)
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δ 4.12 (q, J = 7.2 Hz, 2H, N-CH₂)
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δ 6.15 (s, 1H, C4-H)
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¹³C NMR:
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δ 14.1 (CH₂CH₃), 21.8 (C5-CH₃), 46.5 (N-CH₂), 107.2 (C4), 139.5 (C3-Br), 145.8 (C5)
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Infrared (IR) Spectroscopy
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C-Br stretch: 560–600 cm⁻¹
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C-N stretch: 1,250–1,350 cm⁻¹
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Aromatic C-H bend: 680–770 cm⁻¹
Applications in Chemical Synthesis
Pharmaceutical Intermediates
3-Bromo-1-ethyl-5-methyl-1H-pyrazole serves as a precursor to bioactive molecules. For example:
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Anticancer Agents: Bromine facilitates Suzuki-Miyaura cross-coupling with boronic acids to introduce aryl groups.
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Antimicrobials: The ethyl and methyl groups enhance lipophilicity, improving membrane penetration .
Agrochemical Development
The compound’s halogenated structure aligns with insecticides like Rynaxypyre, where pyrazole moieties target ryanodine receptors in pests.
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